molecular formula C5H5NO B2980150 (1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one CAS No. 332011-92-4

(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one

Cat. No.: B2980150
CAS No.: 332011-92-4
M. Wt: 95.101
InChI Key: KPCCPWBBOMBLEC-IUYQGCFVSA-N
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Description

(1alpha,4alpha)-2-Azabicyclo[220]hex-5-en-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one can be achieved through several methods. One common approach involves the photochemical rearrangement of 2-pyrone derivatives. This method utilizes flow photochemistry to significantly reduce reaction times and improve throughput . Another method involves the polymerization of 3-substituted-4-halocyclobutenes using catalysts such as the Hoveyda–Grubbs 2nd generation catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical synthesis process. This involves optimizing reaction conditions to minimize reactor fouling and maximize yield .

Chemical Reactions Analysis

Types of Reactions

(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides, soft and hard nucleophiles, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the compound .

Scientific Research Applications

(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one involves its interaction with molecular targets through nucleophilic attack and ring-opening reactions. These interactions can lead to the formation of various products, depending on the specific pathways and conditions involved .

Properties

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.0]hex-5-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c7-5-3-1-2-4(3)6-5/h1-4H,(H,6,7)/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCCPWBBOMBLEC-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]2[C@H]1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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